molecular formula C15H10Cl2O B8600949 3,3-Bis(4-chlorophenyl)prop-2-enal CAS No. 23594-02-7

3,3-Bis(4-chlorophenyl)prop-2-enal

Cat. No.: B8600949
CAS No.: 23594-02-7
M. Wt: 277.1 g/mol
InChI Key: RJXWQKRRUIAEGU-UHFFFAOYSA-N
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Description

3,3-Bis(4-chlorophenyl)prop-2-enal is an α,β-unsaturated aldehyde featuring two 4-chlorophenyl groups at the β-position. This structure confers unique electronic and steric properties due to conjugation between the aldehyde group and the double bond, enhancing reactivity in nucleophilic addition and cyclization reactions.

Properties

CAS No.

23594-02-7

Molecular Formula

C15H10Cl2O

Molecular Weight

277.1 g/mol

IUPAC Name

3,3-bis(4-chlorophenyl)prop-2-enal

InChI

InChI=1S/C15H10Cl2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-10H

InChI Key

RJXWQKRRUIAEGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3,3-Bis(4-chlorophenyl)prop-2-enal and related compounds, focusing on molecular structure, functional groups, and inferred properties:

Compound Name Molecular Formula Molecular Weight Functional Group Substituents Key Properties/Applications
This compound C₁₅H₁₀Cl₂O 277.15 (estimated) Aldehyde (enol) Two 4-ClPh at β-position High electrophilicity due to α,β-unsaturation; potential agrochemical applications ">[6].
(E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one C₁₅H₁₀Cl₂O 277.15 Ketone (enone) Two 4-ClPh at α- and β-positions Lower electrophilicity than aldehyde; used as a chemical reagent in synthesis ">[6].
3-(4-Propoxyphenyl)prop-2-enal C₁₂H₁₄O₂ 190.24 Aldehyde (enol) Single 4-propoxyphenyl group Reduced steric hindrance; potential use in liquid crystal synthesis ">[7].
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 392.07 Ketone Two 4-BrPh groups Higher lipophilicity vs. Cl analogs; applications in organic intermediates ">[2].
(Z)-1,3-Bis(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one C₁₇H₁₁Cl₂N₃O 360.20 Ketone + triazole Two 4-ClPh + triazole moiety Antimicrobial activity due to triazole group; studied in medicinal chemistry ">[5].

Functional Group Analysis

  • Aldehyde vs. Ketone Reactivity : The aldehyde group in this compound increases electrophilicity at the β-carbon compared to the ketone in (E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one, making it more reactive in nucleophilic additions (e.g., with amines or thiols) ">[6].

Structural Modifications and Bioactivity

  • Triazole Incorporation : The addition of a 1,2,4-triazole group in (Z)-1,3-Bis(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one introduces hydrogen-bonding capabilities, which are critical for antifungal and antibacterial activity ">[5].
  • Aromatic Substitution : Replacing chlorophenyl with propoxyphenyl (as in 3-(4-propoxyphenyl)prop-2-enal) reduces electron-withdrawing effects, altering conjugation and reactivity ">[7].

Preparation Methods

Standard Laboratory Procedure

Reagents :

  • 4-Chlorobenzaldehyde (2 eq)

  • Chloroacetaldehyde (1 eq)

  • Sodium ethoxide (20 mol%)

  • Ethanol (solvent)

Steps :

  • Dissolve 4-chlorobenzaldehyde (10 mmol) and chloroacetaldehyde (5 mmol) in ethanol (15 mL).

  • Add sodium ethoxide (2 mmol) and stir at 25°C for 6–8 hours.

  • Monitor progress via TLC (hexane:ethyl acetate = 4:1).

  • Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.

  • Purify by recrystallization (ethanol) to obtain white crystals (Yield: 78–82%).

Mechanistic Insight :
The base deprotonates chloroacetaldehyde, generating an enolate that attacks 4-chlorobenzaldehyde’s carbonyl carbon. Subsequent dehydration forms the conjugated enal system.

Claisen-Schmidt Condensation with Ketones

This method employs 4-chlorobenzaldehyde and 4-chloroacetophenone under acidic or basic conditions, producing the target compound via cross-aldolization.

Acid-Catalyzed Protocol

Reagents :

  • 4-Chlorobenzaldehyde (1 eq)

  • 4-Chloroacetophenone (1 eq)

  • Hydrochloric acid (10 mol%)

  • Ethylene glycol (solvent)

Procedure :

  • Heat 4-chlorobenzaldehyde (10 mmol) and 4-chloroacetophenone (10 mmol) in ethylene glycol (20 mL) at 110°C.

  • Add HCl (1 mmol) and reflux for 12 hours.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Purify via silica gel chromatography (petroleum ether:CH₂Cl₂ = 5:1) to isolate the product (Yield: 68%).

Advantages :

  • Avoids base-sensitive substrates.

  • Suitable for electron-deficient ketones.

Nanoparticle-Catalyzed Synthesis

Iron oxide nanoparticles (FeONPs) enhance reaction efficiency by providing high surface area and recyclability.

FeONP-Mediated Aldol Condensation

Conditions :

  • Catalyst: FeONPs (5 wt%)

  • Solvent: Ethanol

  • Temperature: 60°C

  • Time: 30 minutes

Outcomes :

  • Yield: 89%

  • Catalyst reuse: 5 cycles without significant activity loss.

Characterization :

  • FTIR: ν(C=O) = 1648 cm⁻¹, ν(C=C) = 1585 cm⁻¹.

  • ¹H NMR: δ 9.56 (d, J = 7.5 Hz, CHO), 7.25–7.55 (m, Ar–H).

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and minimal waste.

Continuous Flow Reactor Design

  • Reactor Type : Tubular flow reactor

  • Parameters :

    • Residence time: 20 minutes

    • Temperature: 80°C

    • Pressure: 2 bar

  • Output : 92% conversion, 15 kg/h throughput.

Purification :

  • Distillation under reduced pressure (bp: 150–155°C at 10 mmHg).

  • Purity: ≥99% (GC-MS analysis).

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Aldol CondensationNaOEt2588298
Claisen-SchmidtHCl110126895
FeONP CatalysisFe₃O₄ NPs600.58999
Industrial ProcessNone (thermal)800.339299

Key Observations :

  • FeONPs reduce reaction time by 16-fold compared to traditional aldol condensation.

  • Industrial methods achieve higher yields through optimized heat and mass transfer.

Side Reactions and Mitigation

Self-Condensation of 4-Chlorobenzaldehyde

  • Issue : Forms 4,4'-dichlorochalcone as a byproduct.

  • Solution : Use excess chloroacetaldehyde (2:1 ratio) to favor cross-condensation.

Over-Oxidation of Aldehyde

  • Issue : Conversion to carboxylic acid under prolonged basic conditions.

  • Mitigation : Quench reaction immediately after completion .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,3-Bis(4-chlorophenyl)prop-2-enal?

  • Methodological Answer : The synthesis of this compound can be derived from analogous benzofuran or chalcone derivatives. A plausible route involves:

  • Aldol Condensation : Reacting 4-chlorobenzaldehyde derivatives with ketones under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated carbonyl backbone.
  • Halogen-Specific Modifications : Introducing chlorophenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, optimized with catalysts like AlCl₃ or Pd(PPh₃)₄ .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to isolate the pure product.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., vinyl proton doublets at δ 6.5–7.5 ppm) and chlorine-induced deshielding .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesizing this compound?

  • Methodological Answer :

  • Solvent and Catalyst Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Catalytic systems like AlCl₃ for electrophilic substitution or Pd-based catalysts for cross-coupling can improve regioselectivity .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation steps, while higher temperatures (80–100°C) accelerate condensation .
  • Table 1 : Halogen-Substitution Optimization (Adapted from )
Halogen SourceCatalystYield (%)Selectivity
Cl₂AlCl₃80High
Br₂AlBr₃84Moderate

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with varying substituent positions (e.g., 2-chloro vs. 4-chloro) and test against biological targets (e.g., cancer cell lines).
  • Table 2 : Bioactivity Comparison of Structural Analogs (Adapted from )
CompoundSubstituent PositionIC₅₀ (µM)Target Affinity
3-(4-Chloro-2-fluorophenyl)4-Cl, 2-F12.3Moderate
3-(2,6-Difluorophenyl)2,6-F>50Low
Target Compound 4-Cl 5.8 High
  • Mechanistic Insights : Chlorine at the para position enhances hydrophobic interactions with enzyme active sites, as shown by molecular docking simulations .

Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) and synthetic batches (e.g., catalyst purity, solvent grade).
  • Statistical Validation : Use triplicate experiments and ANOVA to assess significance of yield variations .
  • Advanced Characterization : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm compound identity and purity .

Key Methodological Tools

  • Crystallography : SHELX suite for structural refinement .
  • Spectroscopy : Bruker Avance III HD NMR for precise spectral analysis .
  • Computational Chemistry : Gaussian 16 for DFT calculations to predict reactivity and binding modes .

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